5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents, nucleophiles in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazolo[3,4-b]pyrazine: Lacks the isopropoxy group, which may affect its reactivity and biological activity.
5-methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine: Contains a methoxy group instead of an isopropoxy group, leading to different chemical and physical properties.
5-ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine: Similar structure with an ethoxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of the isopropoxy group in 5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
87595-15-1 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1-phenyl-5-propan-2-yloxypyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C14H14N4O/c1-10(2)19-13-9-15-14-12(17-13)8-16-18(14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
OAWCOXFRZBJIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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